![molecular formula C13H23NO3 B3021820 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 847417-37-2](/img/structure/B3021820.png)
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Overview
Description
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 g/mol . The IUPAC name for this compound is tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
. The Canonical SMILES for this compound is CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
. Physical And Chemical Properties Analysis
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a solid compound . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
- Cariprazine , a novel antipsychotic, acts on dopamine D3/D2 receptors. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate serves as an intermediate in the synthesis of cariprazine .
Antipsychotic Drug Development
Materials Science
Mechanism of Action
Target of Action
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an intermediate for the synthesis of Cariprazine , a novel antipsychotic drug. The primary targets of Cariprazine are dopamine D3/D2 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBSEXLSWYFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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